REACTION_CXSMILES
|
FC1C=CC=C(F)C=1O.CCN(S(F)(F)F)CC.[F:19][C:20]1[CH:21]=[C:22]([OH:31])[CH:23]=[C:24]([F:30])[C:25]=1[O:26][CH:27]([F:29])[F:28].Br[C:33]1[CH:38]=[C:37]([F:39])[C:36]([O:40][CH:41]([F:43])[F:42])=[C:35]([F:44])[CH:34]=1.C(OO)(C)(C)C.OO>>[F:19][C:20]1[CH:21]=[C:22]([OH:31])[CH:23]=[C:24]([F:30])[C:25]=1[O:26][CH:27]([F:29])[F:28].[F:39][C:37]1[CH:38]=[CH:33][CH:34]=[C:35]([F:44])[C:36]=1[O:40][CH:41]([F:42])[F:43]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
boric ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)O
|
Name
|
formic ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)S(F)(F)F
|
Name
|
2,6-difluoro-1-difluoromethoxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1OC(F)F)F)O
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)OC(F)F)F
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1OC(F)F)F)O
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C(C1OC(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |